

# 4-Phenylnicotinic acid CAS number and properties

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## Compound of Interest

Compound Name: **4-Phenylnicotinic acid**

Cat. No.: **B011666**

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An In-Depth Technical Guide to **4-Phenylnicotinic Acid** (CAS: 103863-14-5) for Advanced Research Applications

## Introduction

**4-Phenylnicotinic acid** is a heterocyclic aromatic compound that belongs to the family of pyridinecarboxylic acids. As a derivative of nicotinic acid (Vitamin B3, Niacin), it incorporates a phenyl group at the 4-position of the pyridine ring, a structural modification that significantly alters its physicochemical and biological properties compared to the parent molecule. This unique architecture, combining the functionalities of a carboxylic acid, a pyridine core, and a phenyl moiety, makes **4-phenylnicotinic acid** a compound of considerable interest for researchers, particularly in the fields of medicinal chemistry, drug development, and materials science. Its potential as a scaffold for synthesizing novel therapeutic agents and functional materials is predicated on the versatile reactivity of its constituent groups and the potential for diverse biological interactions. This guide provides a comprehensive technical overview of **4-phenylnicotinic acid**, from its fundamental properties and spectroscopic signature to plausible synthetic strategies and potential research applications.

## Part 1: Core Chemical and Physical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research. **4-Phenylnicotinic acid** is characterized by the following identifiers and properties.

Property	Value	Source(s)
CAS Number	103863-14-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	199.21 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Monoisotopic Mass	199.06332 Da	<a href="#">[3]</a>
Boiling Point	353.7°C at 760 mmHg	<a href="#">[1]</a>
Density	1.241 g/cm <sup>3</sup>	<a href="#">[1]</a>
InChI Key	HMFLWFBUKXQGIJ-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>
Canonical SMILES	C1=CC=C(C=C1)C2=C(C=NC(=C2)C(=O)O	<a href="#">[1]</a> <a href="#">[3]</a>

## Part 2: Spectroscopic Profile for Structural Elucidation

While specific spectral data requires experimental acquisition, a predictive analysis based on the compound's structure provides a valuable reference for characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The protons on the phenyl ring would likely appear as a multiplet in the range of 7.4-7.8 ppm. The three protons on the pyridine ring would be further downfield due to the electron-withdrawing effect of the nitrogen atom, likely appearing between 8.0 and 9.0 ppm with characteristic splitting patterns. The carboxylic acid proton (-COOH) would present as a broad singlet, typically far downfield (>10 ppm), and its presence could be confirmed by D<sub>2</sub>O exchange.
- <sup>13</sup>C NMR: The carbon NMR spectrum should display 9 unique signals for the aromatic carbons (5 for the phenyl group, assuming free rotation, and 4 for the substituted pyridine

ring) in the 120-160 ppm region. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing significantly downfield, typically in the 165-185 ppm range.

## Infrared (IR) Spectroscopy

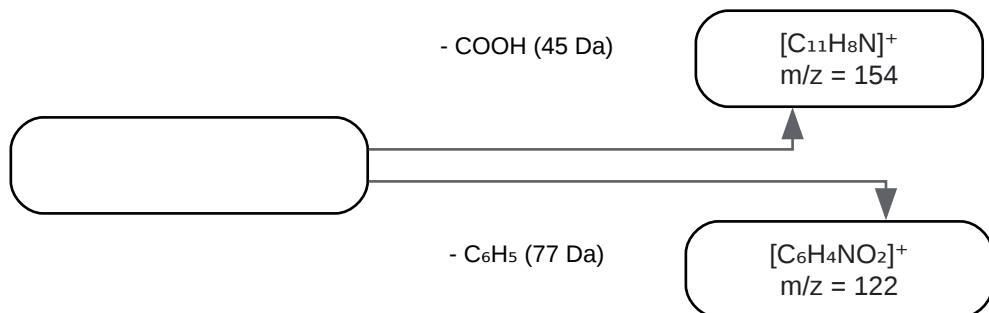
The IR spectrum provides a clear signature for the key functional groups present in **4-phenylnicotinic acid**.<sup>[4][5]</sup>

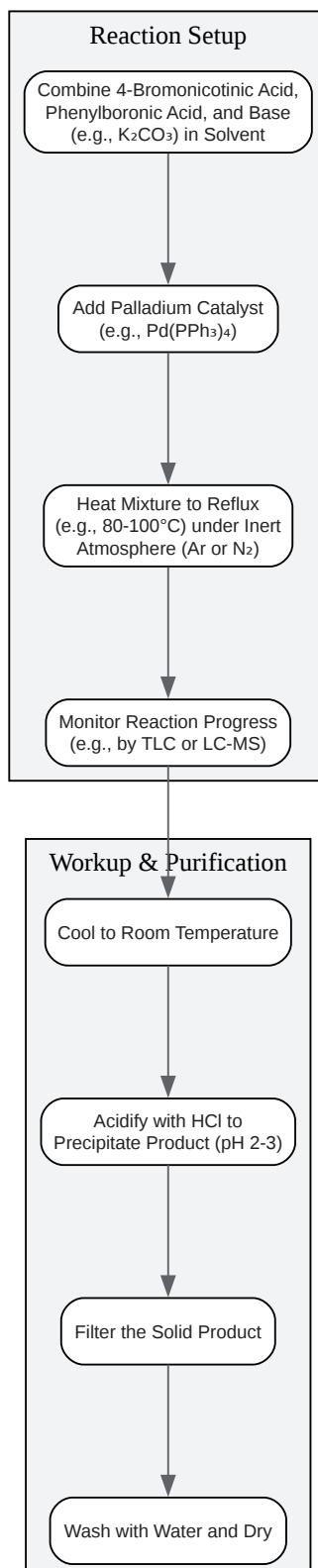
- O-H Stretch: A very broad absorption band is expected in the 2500-3300  $\text{cm}^{-1}$  region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
- C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000  $\text{cm}^{-1}$ .
- C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid should be present around 1700-1725  $\text{cm}^{-1}$ .
- C=C and C=N Stretches: Aromatic ring stretching vibrations for both the phenyl and pyridine rings are expected in the 1450-1600  $\text{cm}^{-1}$  region.

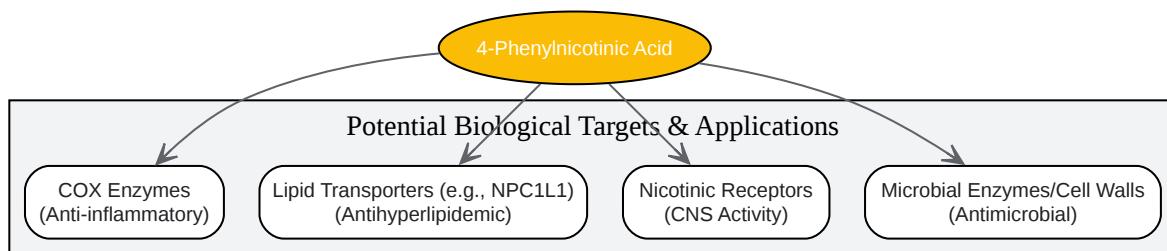
## Mass Spectrometry (MS)

Electron-Impact Mass Spectrometry (EI-MS) would be used to determine the molecular mass and fragmentation patterns.<sup>[4]</sup>

- Molecular Ion Peak ( $\text{M}^+$ ): The mass spectrum should show a prominent molecular ion peak at  $\text{m/z} = 199$ , corresponding to the molecular weight of the compound.
- Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at  $\text{m/z} = 154$ , or the loss of the phenyl group (-C<sub>6</sub>H<sub>5</sub>, 77 Da) resulting in a fragment at  $\text{m/z} = 122$ .







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